N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2/c1-14-7-8-17(16(22)11-14)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESIFBOADWDRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrazin-4-one Core
The pyrazolo[1,5-a]pyrazinone ring system is constructed via cyclocondensation of glyoxylic acid with 4-(4-aminophenoxy)pyridine-2,3-diamine derivatives.
- Reactant Preparation : 4-(4-Aminophenoxy)pyridine-2,3-diamine (1.0 equiv) is dissolved in ethanol.
- Cyclization : Glyoxylic acid (2.5–3.0 equiv) is added, and the mixture is refluxed for 12–24 hours.
- Workup : The reaction is concentrated, and the product is precipitated using acetone, yielding the pyrazinone core.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 67–74% | |
| Regioselectivity | >20:1 (3-oxo vs. 2-oxo isomer) | |
| Purity (UPLC) | >95% |
Excess glyoxylic acid drives the reaction toward the 3-oxo isomer, minimizing undesired regioisomers.
Introduction of the Phenyl Group at Position 2
The phenyl group is introduced via palladium-catalyzed cross-coupling.
- Substrate : 5-Chloropyrazolo[1,5-a]pyrazin-4-one (1.0 equiv).
- Conditions : Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), in dioxane/water (4:1) at 80°C for 8 hours.
- Yield : 82–89%.
Alternative Route : Direct arylation using iodobenzene under Buchwald-Hartwig conditions achieves similar yields but requires higher temperatures (110°C).
Synthesis of N-(2-Bromo-4-methylphenyl)acetamide
The acetamide side chain is prepared via acetylation of 2-bromo-4-methylaniline.
- Acetylation : 2-Bromo-4-methylaniline (1.0 equiv) is treated with acetyl chloride (1.1 equiv) and triethylamine (1.1 equiv) in dichloromethane at 20°C for 24 hours.
- Workup : The mixture is washed with ammonium chloride and brine, dried over Na₂SO₄, and concentrated.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 93.5% | |
| Purity (UPLC) | 89.3% |
Final Assembly of the Target Compound
Alkylation of the Pyrazinone Core
The acetamide side chain is introduced via nucleophilic substitution or Mitsunobu reaction.
- Reactants : 2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 equiv), N-(2-bromo-4-methylphenyl)acetamide (1.2 equiv).
- Conditions : DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C to room temperature, 12 hours.
- Yield : 68–72%.
Alternative SN2 Alkylation :
Optimization Strategies and Challenges
Regioselectivity in Cyclization
Glyoxylic acid excess (≥2.5 equiv) suppresses 2-oxo isomer formation. Ethanol as solvent enhances solubility of intermediates, while acetone precipitation avoids chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or primary amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
Medically, derivatives of this compound are investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of the pyrazolo[1,5-a]pyrazine core is particularly significant in medicinal chemistry due to its bioactivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its aromatic and heterocyclic structure.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl group and the pyrazolo[1,5-a]pyrazine core can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The pyrazolo[1,5-a]pyrazin-4-one core distinguishes this compound from closely related analogs:
- Pyrazolo[1,5-a]pyrimidin-7-yl analogs: and describe N-(2-bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide, which replaces the pyrazinone ring with a pyrimidine system. The pyrimidine variant exhibits a smaller heterocyclic ring (6-membered vs.
- Triazolo[1,5-a]pyrazin derivatives : Compounds such as 9a and 9e () feature a triazolo[1,5-a]pyrazin core, introducing an additional nitrogen atom. This modification enhances hydrogen-bonding capacity and may influence solubility or target affinity .
Substituent Effects
Aryl Acetamide Moieties
- 2-Bromo-4-methylphenyl vs. 4-Chlorobenzyl : The title compound’s 2-bromo-4-methylphenyl group contrasts with the 4-chlorobenzyl substituent in N-(4-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (). Bromine’s larger atomic radius and higher electronegativity may enhance hydrophobic interactions compared to chlorine, while the methyl group at position 4 could sterically hinder binding in certain targets .
- N-Benzyl vs. N-(3-Methoxyphenyl) : highlights N-benzyl and N-(3-methoxyphenyl) analogs. The methoxy group’s electron-donating nature improves solubility, whereas benzyl groups may favor π-π stacking interactions .
Pyrazolo[1,5-a]pyrazin-4-one Substitutions
- 2-Phenyl vs.
Pharmacological and Physicochemical Properties
Table 1: Key Parameters of Selected Analogs
Key Observations:
- Lipophilicity : The bromine and methyl groups in the target compound likely increase logP compared to chlorine- or methoxy-substituted analogs, favoring blood-brain barrier penetration .
Biological Activity
N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 348.21 g/mol
- CAS Number : Not specifically listed but related compounds exist in databases.
This compound features a bromo-substituted phenyl group and a pyrazolo[1,5-a]pyrazin-5(4H)-yl moiety, which are known to influence its biological activity.
Anticancer Potential
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound is hypothesized to share these properties due to its structural similarities with other active pyrazolo derivatives.
- Mechanism of Action : The anticancer activity may be attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and protein kinases. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Enzymatic Inhibition
Research into pyrazolo compounds has shown their ability to act as enzyme inhibitors. Specifically, the target enzymes often include:
- Protein Kinases : Inhibition of these enzymes can disrupt signaling pathways that promote tumor growth.
- Topoisomerases : Compounds that inhibit topoisomerases can prevent DNA replication and transcription in cancer cells.
Case Studies
- Study on Anticancer Activity :
- Enzyme Inhibition Study :
Toxicity and Biocompatibility
The toxicity profile of this compound is crucial for its therapeutic application. Preliminary studies suggest that the compound exhibits low toxicity levels in normal cell lines compared to its efficacy against cancer cells. This selectivity is essential for developing safe therapeutic agents.
Summary of Findings
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of substituted pyrazole precursors under reflux conditions (e.g., ethanol, 80°C).
- Step 2: Bromination at the 2-position of the 4-methylphenyl group using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C .
- Step 3: Acetamide coupling via nucleophilic substitution, requiring anhydrous tetrahydrofuran (THF) and a base like triethylamine . Critical Conditions: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Microwave-assisted synthesis may reduce reaction time by 40% .
Q. Which analytical techniques are essential for characterizing purity and structure?
- 1H/13C NMR: Confirms regiochemistry of the bromine substituent and acetamide linkage (e.g., δ ~13.30 ppm for NH in amide) .
- HPLC: Purity assessment using a C18 column (ACN/water mobile phase, UV detection at 254 nm).
- LC-MS: Validates molecular weight (theoretical m/z: 463.3 [M+H]+) .
Q. What preliminary biological activities have been reported?
- Anticancer: IC50 values of 2.1–8.3 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via MTT assays .
- Anti-inflammatory: 65% inhibition of TNF-α production in LPS-stimulated macrophages at 10 µM .
Advanced Research Questions
Q. How does X-ray crystallography inform molecular conformation and activity relationships?
- Crystallographic Data (from a related brominated analog):
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell (Å) | a=9.810, b=7.292, c=27.016 |
| β angle (°) | 92.94 |
| Z | 4 |
| The bromine atom induces a planar pyrazine ring, enhancing π-stacking with hydrophobic enzyme pockets (e.g., kinase targets) . |
Q. How can contradictions in biological activity data be resolved?
- Case Example: Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, incubation time). Use orthogonal assays (e.g., apoptosis flow cytometry vs. ATP-based viability) to confirm mechanisms .
- Structural Confirmation: Re-characterize batches via NMR to rule out degradation or isomerization .
Q. What role does the bromine substituent play in reactivity and target binding?
- Electronic Effects: The bromine atom increases electrophilicity at the acetamide carbonyl, enhancing hydrogen bonding with kinase active sites (e.g., EGFR).
- Steric Effects: The 2-bromo-4-methylphenyl group restricts rotational freedom, improving selectivity for hydrophobic binding pockets .
Q. How can stability under physiological conditions be methodologically assessed?
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (e.g., <5% degradation at pH 7.4) .
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points (>250°C indicates solid-state stability) .
Q. What in silico strategies predict target interactions?
- Molecular Docking: AutoDock Vina simulations reveal strong binding affinity (−9.2 kcal/mol) for the ATP-binding site of PI3Kα due to pyrazine ring interactions .
- QSAR Models: Hammett constants (σ+) for the bromine substituent correlate with improved logP (2.8) and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
